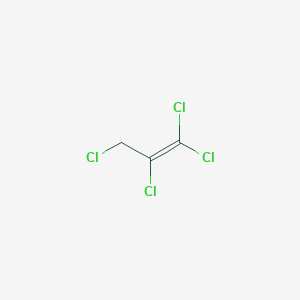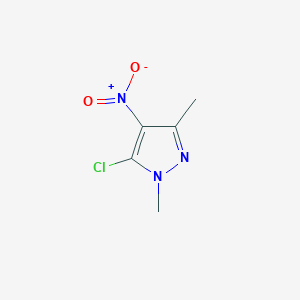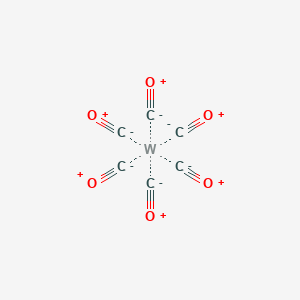
Hexacarbonilo de tungsteno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacarbonyltungsten, also known as tungsten carbonyl, is an organometallic compound with the chemical formula W(CO)₆. This compound is noteworthy for being a volatile, air-stable derivative of tungsten in its zero oxidation state. It is a colorless solid that adopts an octahedral geometry, consisting of six carbon monoxide ligands radiating from the central tungsten atom .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
It is widely used in electron beam-induced deposition techniques, suggesting that its targets could be various surfaces where tungsten deposition is desired .
Mode of Action
Hexacarbonyltungsten interacts with its targets through a process called "reductive carbonylation" . This involves the reduction of a metal halide under an atmosphere of carbon monoxide . The compound is easily vaporized and decomposed by the electron beam, providing a convenient source of tungsten atoms .
Biochemical Pathways
Its use in electron beam-induced deposition suggests that it may play a role in the formation of tungsten-based structures .
Pharmacokinetics
Given its volatility and air stability, it can be inferred that the compound may have unique pharmacokinetic properties .
Result of Action
The primary result of Hexacarbonyltungsten’s action is the deposition of tungsten atoms on a target surface . This is achieved through the compound’s volatility and its ability to be easily decomposed by an electron beam .
Action Environment
The action of Hexacarbonyltungsten is influenced by environmental factors such as temperature and pressure . The compound is relatively air-stable and is sparingly soluble in nonpolar organic solvents . Its reactivity commences with the displacement of some CO ligands in W(CO)₆ .
Métodos De Preparación
Hexacarbonyltungsten is generally prepared by a process known as “reductive carbonylation.” This involves the reduction of tungsten hexachloride (WCl₆) with a reducing agent such as magnesium, zinc, or aluminum powders under an atmosphere of carbon monoxide. The reaction is typically carried out under high pressure (5 to 15 MPa) and at a temperature range of 25 to 50 degrees Celsius . The resulting product is purified by distillation and heating sublimation to obtain colorless crystals of hexacarbonyltungsten .
Análisis De Reacciones Químicas
Hexacarbonyltungsten undergoes various types of chemical reactions, primarily involving the displacement of its carbon monoxide ligands. Some common reactions include:
Substitution Reactions: Hexacarbonyltungsten can react with ligands such as acetonitrile, phosphines, and amines, leading to the displacement of one or more carbon monoxide ligands.
Reduction Reactions: It can be reduced to form lower oxidation state complexes.
Oxidation Reactions: Hexacarbonyltungsten can be oxidized to form tungsten oxides.
Desulfurization Reactions: It is used to desulfurize organosulfur compounds.
Common reagents used in these reactions include sodium cyclopentadienide, acetonitrile, and various phosphines. Major products formed from these reactions include cyclopentadienyltungsten tricarbonyl dimer and dihydrogen complexes .
Comparación Con Compuestos Similares
Hexacarbonyltungsten is similar to other metal carbonyls such as chromium hexacarbonyl and molybdenum hexacarbonyl. it tends to form compounds that are kinetically more robust compared to its molybdenum analog . The unique properties of hexacarbonyltungsten, such as its volatility and air stability, make it particularly useful in various applications.
Similar Compounds
- Chromium hexacarbonyl (Cr(CO)₆)
- Molybdenum hexacarbonyl (Mo(CO)₆)
- Seaborgium hexacarbonyl (Sg(CO)₆)
Propiedades
Número CAS |
14040-11-0 |
|---|---|
Fórmula molecular |
C6O6W |
Peso molecular |
351.90 g/mol |
Nombre IUPAC |
carbon monoxide;tungsten |
InChI |
InChI=1S/6CO.W/c6*1-2; |
Clave InChI |
FQNHWXHRAUXLFU-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
Key on ui other cas no. |
14040-11-0 |
Pictogramas |
Acute Toxic |
Sinónimos |
hexacarbonyltungsten tungsten hexacarbonyl W(CO)6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B83843.png)
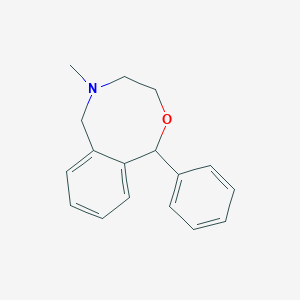
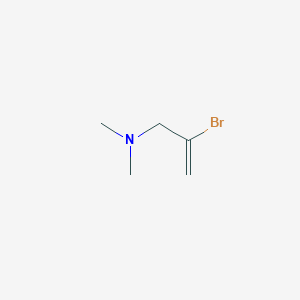
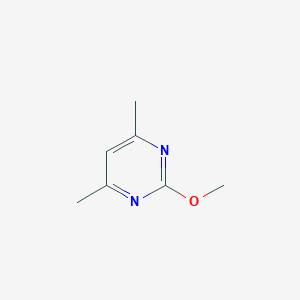
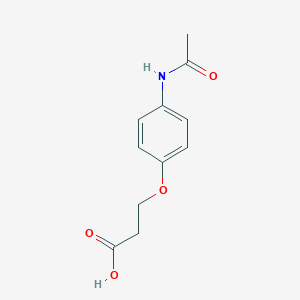
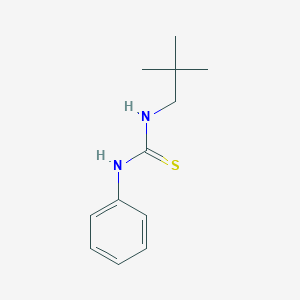
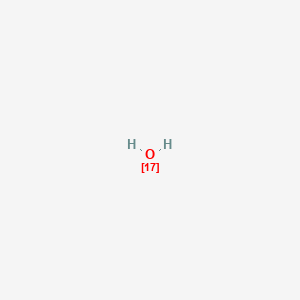
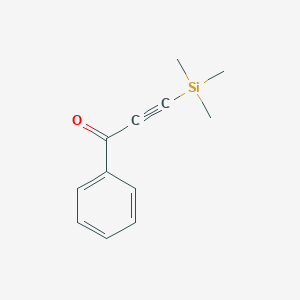

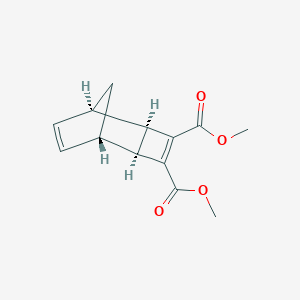
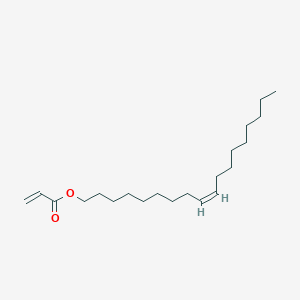
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
